N-(4-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
Overview
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea and related compounds involves several chemical reactions, starting from basic materials to achieve the desired urea derivatives. For example, one study described the synthesis of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine, which shares a similar synthetic approach to the target compound, emphasizing the use of specific reactants to achieve the urea functionality (Iriepa et al., 1997).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like IR, Raman, and NMR spectroscopy, alongside molecular modeling studies. These analyses reveal the conformational preferences of the compounds, such as the preferred flattened chair-chair conformation for cyclohexane and piperidine moieties and the equatorial position of N-CH3 groups as found in similar ureas (Iriepa et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can include N-chlorination processes, as demonstrated by the use of N,N'-dichlorobis(2,4,6-trichlorophenyl)urea for chlorinating amino esters, amides, and peptides under mild conditions, suggesting potential reactivity patterns for related ureas (Sathe et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of N-(4-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, pH stability, and the compound's behavior under various chemical conditions. The molecular interaction studies of related ureas with receptors or other molecular targets can provide insights into the chemical properties and potential applications of N-(4-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea (Shim et al., 2002).
Scientific Research Applications
Effects on CB1 Receptor Modulation
Research by Xiaowei Wang et al. (2011) has explored the effects of a structurally related compound, PSNCBAM-1, on CB1 receptor modulation. This study highlights the compound's role as a cannabinoid CB1 receptor allosteric antagonist, showing potential for therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists in treating central nervous system diseases. The study underscores its noncompetitive antagonism in [35S]GTPγS binding studies and its distinct actions on neuronal excitability in the mammalian central nervous system, providing insights into the modulation of CB1 ligand-mediated neuronal responses (Wang et al., 2011).
Photocatalytic Degradation of Environmental Contaminants
A study by Halden and Paull (2004) on triclocarban (a compound with structural similarities) illustrates its extensive use as an antibacterial additive and the environmental persistence due to inadequate analytical detection methods. This work contributes to understanding the environmental fate and behavior of similar chlorinated phenyl urea compounds and emphasizes the need for sensitive analytical techniques for detecting such contaminants in aquatic environments (Halden & Paull, 2004).
Insecticidal Activity Through Cuticle Interference
Mulder and Gijswijt (1973) examined the insecticidal activity of compounds including 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, revealing a novel mode of action by interfering with cuticle deposition. This study indicates the potential of such compounds to serve as insecticides, showcasing their safety towards mammals and highlighting their mechanism of causing failure in insect molting or pupation due to defects in cuticle deposition (Mulder & Gijswijt, 1973).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQMXBZRWJXFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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